![molecular formula C12H17ClN2O3 B2538762 N-[3-(2-Chloropropanoylamino)propyl]-3-methylfuran-2-carboxamide CAS No. 2411271-57-1](/img/structure/B2538762.png)
N-[3-(2-Chloropropanoylamino)propyl]-3-methylfuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2-Chloropropanoylamino)propyl]-3-methylfuran-2-carboxamide is a synthetic compound that has gained significant attention in the field of scientific research. This compound is also known as CPPMF and has been extensively studied for its potential therapeutic applications. CPPMF is a furan derivative that has a unique chemical structure, which makes it an ideal candidate for various research studies.
作用機序
The mechanism of action of CPPMF is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and phosphodiesterase-4 (PDE-4). CPPMF has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
CPPMF has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). CPPMF has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Moreover, CPPMF has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
CPPMF has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Moreover, CPPMF has a unique chemical structure, which makes it an ideal candidate for various research studies. However, CPPMF also has some limitations. It is a relatively new compound, and its safety profile has not been fully established. Moreover, CPPMF has limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on CPPMF. One area of research is the development of more potent and selective CPPMF analogs. Another area of research is the investigation of the potential therapeutic applications of CPPMF in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Moreover, future research can focus on the elucidation of the mechanism of action of CPPMF and the identification of its molecular targets.
合成法
The synthesis of CPPMF involves a series of chemical reactions. The first step involves the reaction of 3-methylfuran-2-carboxylic acid with thionyl chloride to form 3-methylfuran-2-carbonyl chloride. This intermediate product is then reacted with N-(3-aminopropyl)propanamide in the presence of triethylamine to form N-[3-(2-chloropropanoylamino)propyl]-3-methylfuran-2-carboxamide. The final product is obtained after purification using column chromatography.
科学的研究の応用
CPPMF has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. CPPMF has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Moreover, CPPMF has been used as a tool compound for studying the function of various proteins and enzymes.
特性
IUPAC Name |
N-[3-(2-chloropropanoylamino)propyl]-3-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O3/c1-8-4-7-18-10(8)12(17)15-6-3-5-14-11(16)9(2)13/h4,7,9H,3,5-6H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWIYGCQCLASGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NCCCNC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

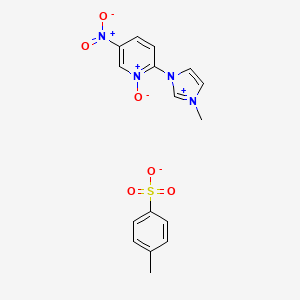
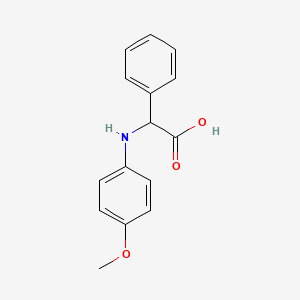
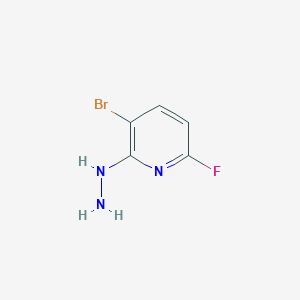


![2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]-N-(2-methylphenyl)acetamide](/img/structure/B2538687.png)

![N-[1-(1,3-Oxazol-4-yl)propyl]but-2-ynamide](/img/structure/B2538691.png)

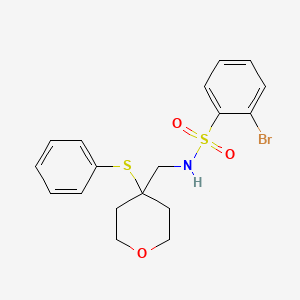
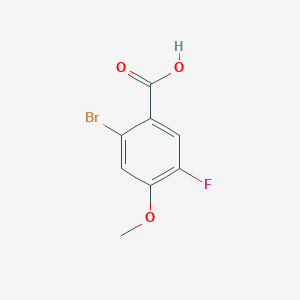
![N-(4-methoxyphenyl)-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2538697.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(1H-indazol-6-yl)acetamide](/img/structure/B2538699.png)
